molecular formula C17H19NO2S B14932547 1-[(4-propylphenyl)sulfonyl]-2,3-dihydro-1H-indole

1-[(4-propylphenyl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B14932547
M. Wt: 301.4 g/mol
InChI Key: OCSAKPFZHKASDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-PROPYLPHENYL)SULFONYL]INDOLINE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with a propylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-PROPYLPHENYL)SULFONYL]INDOLINE typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by sulfonylation. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to 190°C for 4.5 hours to yield the indole product . The sulfonylation step can be achieved using sulfonyl chlorides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-PROPYLPHENYL)SULFONYL]INDOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated, alkylated, or acylated indole derivatives.

Scientific Research Applications

1-[(4-PROPYLPHENYL)SULFONYL]INDOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-PROPYLPHENYL)SULFONYL]INDOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their function. The indoline ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 1-[(4-METHYLPHENYL)SULFONYL]INDOLINE
  • 1-[(4-ETHYLPHENYL)SULFONYL]INDOLINE
  • 1-[(4-BUTYLPHENYL)SULFONYL]INDOLINE

Comparison: 1-[(4-PROPYLPHENYL)SULFONYL]INDOLINE is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(4-propylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO2S/c1-2-5-14-8-10-16(11-9-14)21(19,20)18-13-12-15-6-3-4-7-17(15)18/h3-4,6-11H,2,5,12-13H2,1H3

InChI Key

OCSAKPFZHKASDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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